Ftibamzone

描述

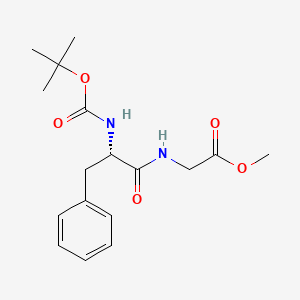

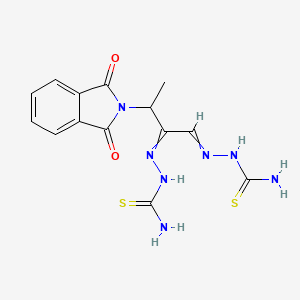

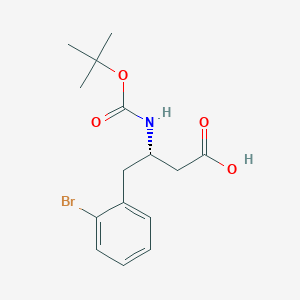

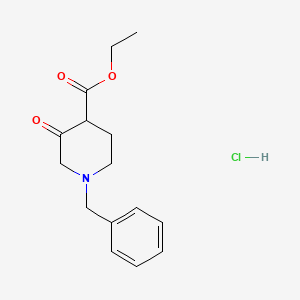

Ftibamzone (FBZ) is a chemical compound with the molecular formula C14H15N7O2S2 and a molecular weight of 377.452 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of Ftibamzone derivatives has been described in a patent . The patent details the preparation method and application of Ftibamzone derivatives, which are found to have significant cytotoxic and antiviral activity .Molecular Structure Analysis

The molecular structure of Ftibamzone consists of a substituted phthalimide of N-, α-butyraldehyde-n ketone, and two thiosemicarbazone .Chemical Reactions Analysis

A study has reported a novel approach to enhance the solubility of Ftibamzone . In the study, 1 mg of Ftibamzone was added to 2 ml of 1% PLGA in acetone and stirred until dissolved. This was followed by the addition of 4% PVA solution in a drop-wise fashion under constant stirring at 1,500 rpm .Physical And Chemical Properties Analysis

Ftibamzone is characterized as an acid drug since the unionized group is dominant at low pH . Its solubility was observed to rapidly increase from a pH of 10 to 12, with a solubility of 950 μg/ml .科学研究应用

增强溶解性以提高治疗效果

Ftibamzone(FBZ)已显示出对单纯疱疹病毒(一种引起生殖器疱疹的病因)有效。然而,其溶解性差一直是其治疗效果的限制因素。研究人员调查了FBZ与各种纳米颗粒的水溶性复合物,以提高其溶解性和吸收性。他们采用了相溶性技术,并使用了通过纳米沉淀制备的纳米颗粒。这项研究表明,FBZ-PLGA纳米颗粒可以显著增强FBZ的溶解性和吸收性,可能使其成为更有效的生殖器疱疹治疗方法(Udofot, Jaruszewski, Spencer, & Agyare, 2014)。

定量分析技术

探讨了在药膏中测定ftibamzone含量的HPLC内标方法的开发。该方法被证明对定量分析(Jian, 2003)简单、快速且准确。

系统安全性研究

通过对大鼠皮肤进行长期毒性试验,研究了Ftibamzone霜的系统影响,结果显示对大鼠各器官没有显著毒性。这表明Ftibamzone霜在局部应用时的系统安全性(Xin-yan, 2009)。

结合治疗以增强效果

对将维A酸霜与Ftibamzone霜结合治疗扁平疣的研究显示,具有高有效率、易于使用且无疤痕的特点。在测试组中的总有效率显著高于对照组,表明了联合治疗的有效性(Xiao-hua, 2006)。

作用机制

安全和危害

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, but vomiting should not be induced .

未来方向

Research is ongoing to improve the solubility and absorption of Ftibamzone. One study demonstrated that Ftibamzone-PLGA nanoparticles could significantly enhance the solubility and absorption of Ftibamzone compared with Ftibamzone alone . This has the potential to be used as an effective delivery system for the treatment of genital herpes .

属性

IUPAC Name |

[[1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O2S2/c1-7(10(18-20-14(16)25)6-17-19-13(15)24)21-11(22)8-4-2-3-5-9(8)12(21)23/h2-7H,1H3,(H3,15,19,24)(H3,16,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXFZJLGAZHBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phtiobuzone | |

CAS RN |

70386-40-2 | |

| Record name | PHTIOBUZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1199Y391N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1630966.png)